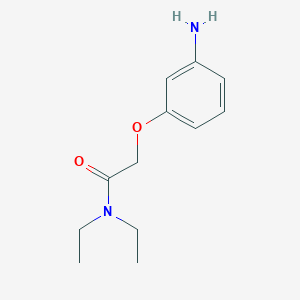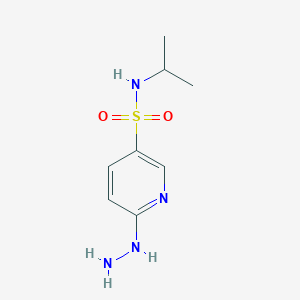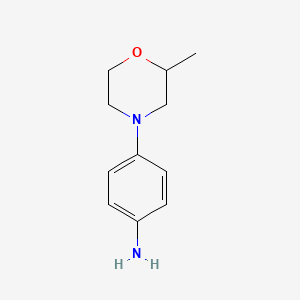
4-(2-Methylmorpholin-4-YL)aniline
Übersicht
Beschreibung
“4-(2-Methylmorpholin-4-YL)aniline” is a chemical compound with the CAS Number: 926236-16-0 . It has a molecular weight of 192.26 and its IUPAC name is 4-(2-methyl-4-morpholinyl)phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2-Methylmorpholin-4-YL)aniline” can be represented by the InChI code: 1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“4-(2-Methylmorpholin-4-YL)aniline” is a solid at room temperature . It has a molecular weight of 192.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Electrochromic Materials and Conductive Polymers
Research on novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors, including anilines, has led to the synthesis of polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties make these polymers suitable for electrochromic applications in NIR region, highlighting the potential of aniline derivatives in the development of advanced electrochromic devices (Li et al., 2017).
Organic Materials for Optoelectronic Applications
Aniline derivatives have been synthesized for use in organic materials based on donor-acceptor systems. These materials exhibit specific crystal structures stabilized by hydrogen bonds and π−π stacking, with optical properties determined by UV-absorption spectroscopy. Such characteristics are crucial for the development of optoelectronic devices, suggesting the role of aniline derivatives in enhancing the performance and efficiency of these technologies (Shili et al., 2020).
Catalysis and Synthesis
Aniline derivatives play a significant role in catalysis and synthetic chemistry. For example, the development of efficient synthesis processes for key intermediates in pharmaceuticals demonstrates the utility of these compounds in facilitating complex chemical reactions. Such advancements not only improve the efficiency of synthesis but also contribute to the development of novel therapeutic agents, showcasing the versatility of aniline derivatives in synthetic and medicinal chemistry (Hashimoto et al., 2002).
Fluorescent Materials for Temperature Sensing
The development of fluorescent materials based on aniline derivatives, exhibiting unusual intensification of fluorescence with increasing temperature, demonstrates the potential of these compounds in temperature sensing applications. This unique property allows for the ratiometric detection of temperature, highlighting the innovative use of aniline derivatives in the creation of novel sensory materials (Cao et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
4-(2-methylmorpholin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWJOTYPKCPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
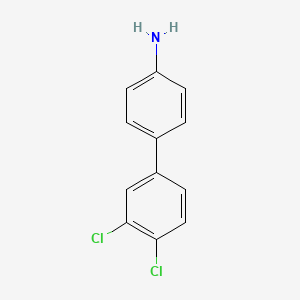
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
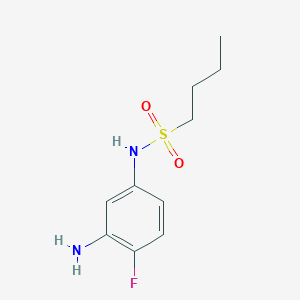

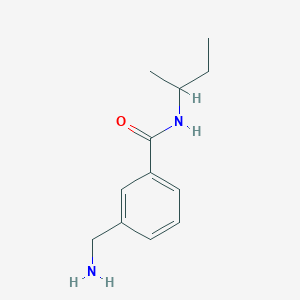
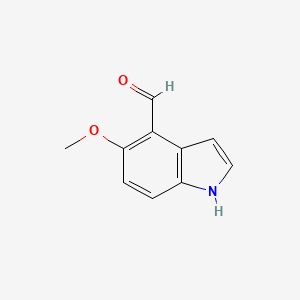
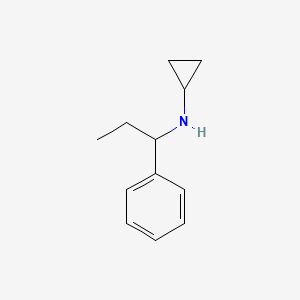
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)
![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)
amine](/img/structure/B3306222.png)
